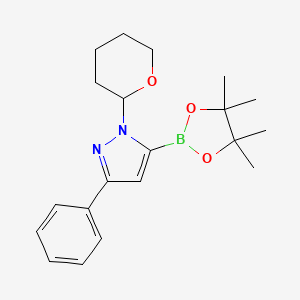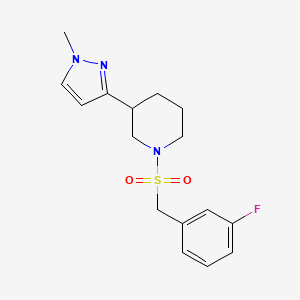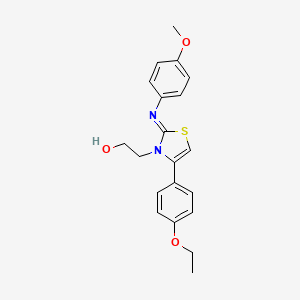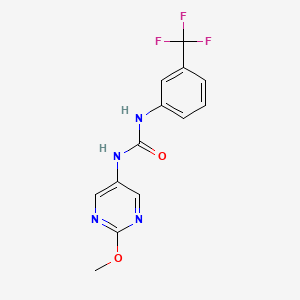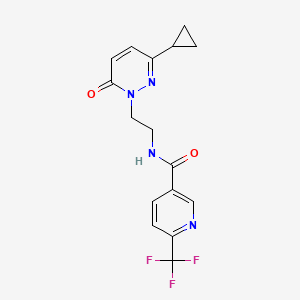
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound with unique structural features. Its complex molecular arrangement suggests potential pharmacological and industrial applications. The trifluoromethyl group and nicotinamide core play significant roles in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step procedures. Starting from nicotinic acid, which is converted into nicotinoyl chloride, followed by amination with 3-cyclopropyl-6-oxopyridazine, and finally alkylation with ethyl bromide. Reaction conditions generally require anhydrous solvents, controlled temperatures, and catalysts to improve yield and selectivity.
Industrial Production Methods: Industrial-scale production may utilize flow chemistry techniques to enhance efficiency and safety. Continuous reactors and automation systems help streamline the synthesis process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide exhibits various chemical reactivity due to its functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinamide moiety, forming N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridazinone ring may be achieved using agents like lithium aluminum hydride, leading to corresponding amines.
Substitution: Electrophilic substitution reactions are plausible at the trifluoromethyl group, especially under acidic or basic conditions, producing various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic or basic catalysts.
Major Products Formed from These Reactions:
Oxidized N-oxides.
Reduced amines.
Substituted trifluoromethyl derivatives.
Scientific Research Applications
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is explored extensively in various fields:
Chemistry: Utilized as a building block in organic synthesis for more complex molecules.
Biology: Potential use as a bioactive molecule in enzyme inhibition studies.
Medicine: Investigated for its role in modulating biological pathways, potentially serving as a drug candidate.
Industry: Explored for its applications in developing advanced materials with unique properties.
Mechanism of Action
The compound’s mechanism of action involves its interaction with specific molecular targets, possibly through hydrogen bonding, van der Waals forces, and ionic interactions. Its effects may include enzyme inhibition by binding to active sites, modulating biological pathways, and altering cellular processes.
Comparison with Similar Compounds
Compared to other nicotinamide derivatives, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide stands out due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability.
Similar Compounds:
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-nicotinamide
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-methylnicotinamide
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-6-fluoronicotinamide
Hope that helps!
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)13-5-3-11(9-21-13)15(25)20-7-8-23-14(24)6-4-12(22-23)10-1-2-10/h3-6,9-10H,1-2,7-8H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGCMQBJSZNJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-(1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2569650.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2569652.png)
![2,2-Dimethyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydrochromen-4-ol](/img/structure/B2569655.png)
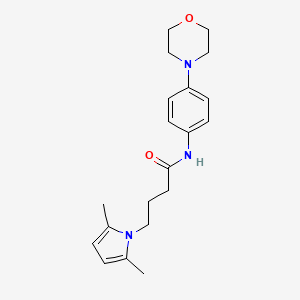
![2-(2-Bromophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2569657.png)
![5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2569658.png)
![2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B2569660.png)
![4-{5-Cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B2569663.png)
![4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2569664.png)
![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B2569668.png)
